2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 178937-98-9
VCID: VC20928216
InChI: InChI=1S/C18H19N3O3/c1-3-9-24-14-8-7-11(19)10-13(14)17-20-16-12(18(22)21-17)5-4-6-15(16)23-2/h4-8,10H,3,9,19H2,1-2H3,(H,20,21,22)
SMILES: CCCOC1=C(C=C(C=C1)N)C2=NC3=C(C=CC=C3OC)C(=O)N2
Molecular Formula: C18H19N3O3
Molecular Weight: 325.4 g/mol

2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one

CAS No.: 178937-98-9

Cat. No.: VC20928216

Molecular Formula: C18H19N3O3

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one - 178937-98-9

Specification

CAS No. 178937-98-9
Molecular Formula C18H19N3O3
Molecular Weight 325.4 g/mol
IUPAC Name 2-(5-amino-2-propoxyphenyl)-8-methoxy-3H-quinazolin-4-one
Standard InChI InChI=1S/C18H19N3O3/c1-3-9-24-14-8-7-11(19)10-13(14)17-20-16-12(18(22)21-17)5-4-6-15(16)23-2/h4-8,10H,3,9,19H2,1-2H3,(H,20,21,22)
Standard InChI Key ATYNISBFRAFGCF-UHFFFAOYSA-N
Isomeric SMILES CCCOC1=C(C=C(C=C1)N)C2=NC(=O)C3=C(N2)C(=CC=C3)OC
SMILES CCCOC1=C(C=C(C=C1)N)C2=NC3=C(C=CC=C3OC)C(=O)N2
Canonical SMILES CCCOC1=C(C=C(C=C1)N)C2=NC(=O)C3=C(N2)C(=CC=C3)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator